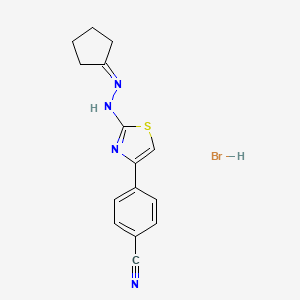
Bromhidrato de remodelina
Descripción general
Descripción
El bromhidrato de Remodelin es un compuesto químico conocido por su papel como inhibidor de la N-acetiltransferasa 10 (NAT10). Este compuesto ha ganado atención debido a sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de diversos cánceres y enfermedades asociadas con el crecimiento y la migración celular anormal .
Aplicaciones Científicas De Investigación
El bromhidrato de Remodelin tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como herramienta para estudiar la inhibición de la N-acetiltransferasa 10 y sus efectos en los procesos celulares
Biología: Se ha investigado por su papel en la regulación de la migración celular, la invasión y la formación de tubos en varios tipos de células
Medicina: Se ha explorado como un posible agente terapéutico para el tratamiento de cánceres, particularmente aquellos asociados con factores inducibles por hipoxia y angiogénesis anormal
Industria: Se utiliza en el desarrollo de nuevos medicamentos y estrategias terapéuticas que se dirigen a la N-acetiltransferasa 10
Mecanismo De Acción
El bromhidrato de Remodelin ejerce sus efectos inhibiendo la actividad de la N-acetiltransferasa 10, una enzima nucleolar involucrada en la estabilización de los microtúbulos. Esta inhibición lleva a cambios en la forma celular, reducción del daño al ADN y supresión de la proliferación y la migración celular. Los objetivos moleculares y las vías involucradas incluyen factores inducibles por hipoxia, replicación del ADN y diversas vías de señalización asociadas con la progresión del cáncer .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Remodelin Hydrobromide interacts with NAT10, a nucleolar N-acetyltransferase . NAT10 is involved in the acetylation of microtubules, contributing to their stabilization . The presence of Remodelin Hydrobromide can suppress the elevated level of Hypoxia-inducible factors (HIFs) protein and its nuclear translocation induced by either treatment of cobalt chloride or hypoxia in a dose or time-dependent way .
Cellular Effects
Remodelin Hydrobromide has been shown to have significant effects on various types of cells. For instance, it can suppress the elevated level of HIF-1α protein and its nuclear translocation induced by either treatment of cobalt chloride or hypoxia in a dose or time-dependent way . More importantly, Remodelin Hydrobromide could also inhibit the constitutional expression of HIF-1α and HIF-2α in VHL mutant 786-0 cells . In biological analysis, the treatment of cultured HUVECs with Remodelin Hydrobromide could inhibit in vitro cell migration and invasion and tube-formation .
Molecular Mechanism
Remodelin Hydrobromide exerts its effects at the molecular level by inhibiting the activity of NAT10 . This inhibition leads to a decrease in the acetylation of microtubules, thereby affecting their stabilization . Furthermore, it suppresses the elevated level of HIF-1α protein and its nuclear translocation .
Temporal Effects in Laboratory Settings
The effects of Remodelin Hydrobromide have been observed to change over time in laboratory settings. For instance, it has been shown to suppress the elevated level of HIF-1α protein and its nuclear translocation induced by either treatment of cobalt chloride or hypoxia in a dose or time-dependent way .
Metabolic Pathways
Remodelin Hydrobromide is involved in the acetylation of microtubules, a process mediated by NAT10 . This process is part of the larger metabolic pathway of protein acetylation. Specific enzymes or cofactors that Remodelin Hydrobromide interacts with are not mentioned in the search results.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Las condiciones de reacción típicamente incluyen el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar las transformaciones químicas deseadas .
Métodos de Producción Industrial
La producción industrial del bromhidrato de Remodelin implica la ampliación de los métodos de síntesis de laboratorio para producir cantidades mayores. Este proceso requiere la optimización de las condiciones de reacción, las técnicas de purificación y las medidas de control de calidad para garantizar la consistencia y la pureza del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
El bromhidrato de Remodelin se somete a diversas reacciones químicas, incluyendo:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica el reemplazo de un grupo funcional por otro
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Las condiciones de reacción a menudo implican temperaturas específicas, niveles de pH y disolventes para facilitar las transformaciones químicas deseadas .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de sustitución pueden producir nuevos compuestos con diferentes grupos funcionales .
Comparación Con Compuestos Similares
Compuestos Similares
Curcumina: Otro inhibidor de las acetiltransferasas, conocido por sus propiedades antiinflamatorias y anticancerígenas.
Ácido Anacárdico: Inhibe las acetiltransferasas de histonas y se ha estudiado por sus posibles aplicaciones terapéuticas.
Unicidad del Bromhidrato de Remodelin
El bromhidrato de Remodelin es único debido a su inhibición específica de la N-acetiltransferasa 10, que desempeña un papel crucial en varios procesos celulares, incluyendo la estabilización de los microtúbulos y la replicación del ADN. Esta especificidad lo convierte en una valiosa herramienta para estudiar los mecanismos moleculares que subyacen a la progresión del cáncer y otras enfermedades asociadas con el crecimiento celular anormal .
Propiedades
IUPAC Name |
4-[2-(2-cyclopentylidenehydrazinyl)-1,3-thiazol-4-yl]benzonitrile;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4S.BrH/c16-9-11-5-7-12(8-6-11)14-10-20-15(17-14)19-18-13-3-1-2-4-13;/h5-8,10H,1-4H2,(H,17,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWBCMSPDCSWSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC2=NC(=CS2)C3=CC=C(C=C3)C#N)C1.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of N4-acetylcytidine modification in myeloid cells within the context of cancer?
A1: Myeloid cells play a crucial role in the immune system's response to cancer. While the abstract doesn't delve into specific mechanisms, it highlights that downregulation of N4-acetylcytidine, a type of RNA modification, in myeloid cells leads to two significant outcomes []:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



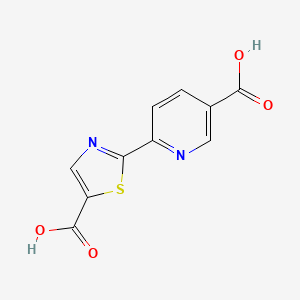


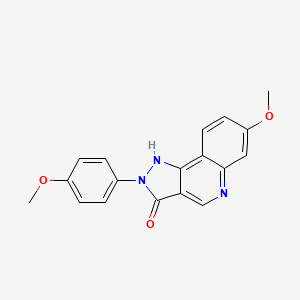
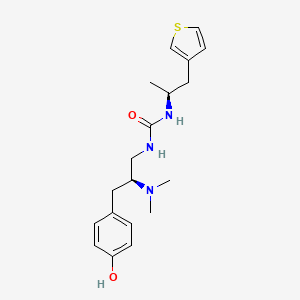


![7,8-Dihydro-2,3-bis(4-methylphenyl)pyrido[2,3-b]pyrazine-5(6H)-heptanoic acid](/img/structure/B610377.png)
![4-[6-Methoxy-2-[(1E)-2-(3-nitrophenyl)ethenyl]-4-oxo-3(4H)-quinazolinyl]-benzoic Acid](/img/structure/B610380.png)
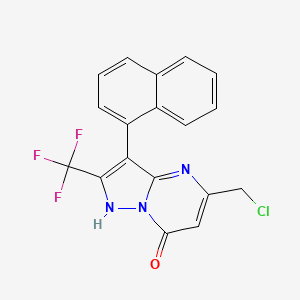
![(2S)-2-[[2-(2,3-dihydro-1H-inden-5-yloxy)-9-[(4-phenylphenyl)methyl]-6-purinyl]amino]-3-phenyl-1-propanol](/img/structure/B610383.png)
